molecular formula C28H41N3O5S2 B2354005 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 489470-87-3

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2354005
CAS No.: 489470-87-3
M. Wt: 563.77
InChI Key: JYTVXJIIQLZMMK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C28H41N3O5S2 and its molecular weight is 563.77. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Reactivity

  • An Expedient Phosphine-catalyzed [4 + 2] Annulation

    • Phosphine-catalyzed annulation techniques have been developed for the synthesis of highly functionalized tetrahydropyridines, demonstrating the utility of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions with N-tosylimines. These methods yield ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields, showcasing the synthetic versatility of pyridine derivatives similar in complexity to the target compound (Zhu, Lan, & Kwon, 2003).
  • Carboxylate-assisted Metal–Organic Frameworks (MOFs)

    • The synthesis and structural analysis of carboxylate-assisted ethylamide metal–organic frameworks highlight the role of carboxylate groups in stabilizing complex structures, which can be pivotal for the design of new materials with specific luminescence and thermostability properties. This underscores the importance of carboxylate functionalities in constructing advanced materials, potentially relevant for applications of the target compound (Sun et al., 2012).
  • Synthesis of Novel Fused Heterocyclic Systems

    • Research into the synthesis of novel pyrido and thieno pyrimidine derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates showcases the potential for creating bioactive heterocyclic compounds. These synthetic routes offer insights into the reactivity of pyridine and thieno derivatives, which could be relevant for the development of pharmaceuticals and other functional organic molecules (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Applications in Medicinal Chemistry

  • Antituberculosis Activity
    • The design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as Mycobacterium tuberculosis GyrB inhibitors highlight the potential therapeutic applications of complex ethyl carboxylate derivatives. These compounds demonstrate promising activity against tuberculosis, underlining the significance of synthetic chemistry in developing new antituberculosis agents (Jeankumar et al., 2013).

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O5S2/c1-8-36-28(33)25-23-13-14-30(20(6)7)17-24(23)37-27(25)29-26(32)21-9-11-22(12-10-21)38(34,35)31(15-18(2)3)16-19(4)5/h9-12,18-20H,8,13-17H2,1-7H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTVXJIIQLZMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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